A Comprehensive Technical Guide to 2-Fluoro-4-formylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Fluoro-4-formylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
Alachua, FL – In the landscape of modern pharmaceutical research and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, 2-Fluoro-4-formylbenzoic acid stands out as a trifunctional intermediate of significant interest. This guide provides an in-depth technical overview of 2-Fluoro-4-formylbenzoic acid, covering its chemical identity, synthesis, characterization, safety, and its pivotal role in the development of targeted therapeutics.
Core Identification and Physicochemical Properties
2-Fluoro-4-formylbenzoic acid, a key organic building block, is distinguished by the presence of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in multi-step organic synthesis.
Chemical Identity:
| Identifier | Value |
| CAS Number | 604000-97-7[1][2] |
| Molecular Formula | C₈H₅FO₃[1][2] |
| Molecular Weight | 168.12 g/mol [2] |
| Synonyms | 4-Carboxy-3-fluorobenzaldehyde[1][2] |
| InChI Key | MBTIUAFUJPATDP-UHFFFAOYSA-N |
Physicochemical Data:
| Property | Value |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Melting Point | Not consistently reported, requires experimental verification |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Strategic Synthesis of 2-Fluoro-4-formylbenzoic Acid
The synthesis of 2-Fluoro-4-formylbenzoic acid can be approached through several strategic pathways, primarily leveraging commercially available fluorinated precursors. Two of the most logical and scientifically sound methods involve the selective oxidation of a methyl group or the hydrolysis of a nitrile functionality.
Synthesis via Oxidation of 2-Fluoro-4-methylbenzoic Acid
A plausible and direct route to 2-Fluoro-4-formylbenzoic acid involves the selective oxidation of the methyl group of 2-fluoro-4-methylbenzoic acid. This transformation can be challenging due to the potential for over-oxidation to a dicarboxylic acid. However, with careful selection of reagents and control of reaction conditions, high yields of the desired aldehyde can be achieved.
Diagram of the Synthetic Workflow
Caption: Plausible synthetic routes to 2-Fluoro-4-formylbenzoic acid.
Experimental Protocol: Oxidation of 2-Fluoro-4-methylbenzoic Acid
This protocol is based on established methods for the oxidation of substituted toluenes.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic anhydride and acetic acid.
-
Addition of Oxidant: Slowly add a solution of a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), to the stirred solution. The addition should be performed at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis via Hydrolysis of 2-Fluoro-4-formylbenzonitrile
An alternative and often high-yielding approach is the hydrolysis of the corresponding benzonitrile. This method proceeds in two conceptual steps: the synthesis of the nitrile intermediate followed by its hydrolysis to the carboxylic acid.
Experimental Protocol: Hydrolysis of 2-Fluoro-4-formylbenzonitrile
This protocol is adapted from general procedures for nitrile hydrolysis.[4]
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Reaction Setup: In a round-bottom flask, suspend 2-fluoro-4-formylbenzonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid, and water.
-
Heating: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude 2-Fluoro-4-formylbenzoic acid can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - Carboxylic acid proton (-COOH): A broad singlet typically downfield, >10 ppm. - Aldehyde proton (-CHO): A singlet around 9.5-10.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of 7.0-8.5 ppm, showing characteristic coupling constants due to the fluorine substituent. |
| ¹³C NMR | - Carboxylic acid carbon (-COOH): A signal in the range of 165-175 ppm. - Aldehyde carbon (-CHO): A signal in the range of 185-195 ppm. - Aromatic carbons: Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - C=O stretch (aldehyde): A strong absorption around 1680-1700 cm⁻¹. - C-F stretch: An absorption in the region of 1000-1300 cm⁻¹. |
| Mass Spectrometry | - [M-H]⁻: Expected at m/z 167.02 for C₈H₄FO₃⁻. - [M+H]⁺: Expected at m/z 169.03 for C₈H₆FO₃⁺. |
Applications in Medicinal Chemistry and Drug Discovery
The trifunctional nature of 2-Fluoro-4-formylbenzoic acid makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[11]
Key Intermediate in the Synthesis of PARP Inhibitors
A significant application of 2-Fluoro-4-formylbenzoic acid is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Notably, it has been utilized in a manufacturing route for Olaparib, a PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[12]
In this context, the carboxylic acid functionality of 2-Fluoro-4-formylbenzoic acid is activated and coupled with an appropriate amine-containing fragment. The aldehyde group is then used in a subsequent Horner-Wadsworth-Emmons reaction to construct the core structure of the PARP inhibitor.[12]
Diagram of the Role in PARP Inhibitor Synthesis
Caption: Role of 2-Fluoro-4-formylbenzoic acid in PARP inhibitor synthesis.
The use of 2-Fluoro-4-formylbenzoic acid in this synthetic route highlights its importance as a key starting material for accessing complex and medicinally relevant molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-4-formylbenzoic acid.
Hazard Identification:
-
Harmful if swallowed (H302)[13]
-
Harmful in contact with skin (H312)[13]
-
Harmful if inhaled (H332)[13]
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid breathing dust.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong bases and strong oxidizing agents.[1]
Conclusion
2-Fluoro-4-formylbenzoic acid is a versatile and valuable building block for researchers and scientists in the field of organic synthesis and drug development. Its unique combination of functional groups provides a platform for the construction of complex molecular architectures, most notably demonstrated by its application in the synthesis of PARP inhibitors. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in the laboratory.
References
- Chemical Label for 2-Fluoro-4-formylbenzoic acid.
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2236. [Link]
- Supporting Inform
- Supporting Inform
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Bonollo, S., et al. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 24(10), 2035-2050. [Link]
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Capot Chemical. MSDS of 4-Fluoro-2-formylbenzoic acid. [Link]
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- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use.
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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